molecular formula C23H25ClN4O2 B2431230 2-(4-chlorophenoxy)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide CAS No. 1797673-32-5

2-(4-chlorophenoxy)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide

Cat. No. B2431230
CAS RN: 1797673-32-5
M. Wt: 424.93
InChI Key: PWUZFUYDTDOKJU-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C23H25ClN4O2 and its molecular weight is 424.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A study synthesized a novel series of pyrazolopyrimidine derivatives and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds were tested against cancer cell lines (HCT-116 and MCF-7) and showed potential as anticancer agents due to their structure-activity relationships (SAR) (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities

  • Another research focused on the microwave-assisted synthesis of new pyrazolopyridines, examining their antioxidant, antitumor, and antimicrobial activities. The study highlights the importance of these compounds in developing treatments against various diseases, including their potential use in cancer therapy (El‐Borai et al., 2013).

Molecular Docking and Screening

  • The synthesis and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives were explored for their molecular docking capabilities towards specific proteins, demonstrating their potential as antimicrobial and antioxidant agents. This highlights the role of computational methods in drug discovery and the significance of these compounds in medicinal chemistry (Flefel et al., 2018).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-23(2,30-19-7-5-18(24)6-8-19)22(29)26-13-14-28-21(17-3-4-17)15-20(27-28)16-9-11-25-12-10-16/h5-12,15,17H,3-4,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUZFUYDTDOKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C(=CC(=N1)C2=CC=NC=C2)C3CC3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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